![molecular formula C7H12N2O2 B1629079 Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one CAS No. 365532-11-2](/img/structure/B1629079.png)
Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one
Overview
Description
Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one , also known as 1,4-Oxazinane , belongs to the class of heterocyclic compounds . It features a six-membered ring system containing both oxygen and nitrogen atoms. Depending on the position of these heteroatoms, it can be classified as a 1,2-oxazine , 1,3-oxazine , or 1,4-oxazine .
Synthesis Analysis
Several synthetic methods exist for preparing oxazines. For instance, a copper-catalyzed N-alkynylation route has been employed to synthesize 2-substituted N-alkynyl pyrroles, which can further cyclize into pyrrolo[2,1-c][1,4]oxazin-1-ones. This approach has been used in the formal total synthesis of the pyrrole natural product peramine .
Molecular Structure Analysis
The molecular formula of Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one is C~19~H~29~Cl~2~N~3~O~2~ , with an average mass of approximately 402.358 Da . Unfortunately, I cannot directly visualize the Lewis structure here, but you can use tools like ChemSpider or Wolfram|Alpha to explore its structural representation .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, it can participate in various transformations. For example, it may undergo oxidation-reduction (redox) reactions , cyclization , and cross-coupling with other functional groups. Investigating its reactivity and behavior in different contexts would provide further insights .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antibiotic Development
- GSK1322322 as a Peptidase Deformylase Inhibitor : GSK1322322, a compound structurally related to Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one, has been investigated for its antibiotic properties. The study focused on its metabolism and disposition in healthy humans, demonstrating its potential as an effective antibiotic. The research highlighted its low plasma clearance, high bioavailability, and the identification of its major metabolites, which is crucial for understanding the pharmacokinetics of new antibiotic candidates (Donna B. Mamaril-Fishman et al., 2014).
Antiparasitic Therapy
- Praziquantel for Schistosomiasis : Praziquantel, another compound related to Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one, has been extensively studied for its effectiveness against schistosomiasis. Multiple studies have documented its efficacy and safety profile, making it a valuable tool for controlling this parasitic disease. These studies provide insights into the drug's impact on egg clearance rates and its acceptability in community-wide treatments, underscoring the importance of chemical compounds like Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one in the development of antiparasitic therapies (A. Santos et al., 1984), (Omer Ah, 1981).
Tuberculosis Treatment
- PNU-100480 for Tuberculosis : Research on PNU-100480, a drug within the same broader chemical classification, explored its potential in treating tuberculosis (TB). The study evaluated the drug's safety, tolerability, pharmacokinetics, and pharmacodynamics, using biomarkers for safety and efficacy. This highlights the role of compounds related to Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one in the development of new treatments for TB, showcasing their potential to contribute to global health solutions (R. Wallis et al., 2010).
properties
IUPAC Name |
4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-6-5-8-1-2-9(6)3-4-11-7/h6,8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIXOAJROGQPPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOC(=O)C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629377 | |
Record name | Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one | |
CAS RN |
365532-11-2 | |
Record name | Hexahydropyrazino[2,1-c][1,4]oxazin-1(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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